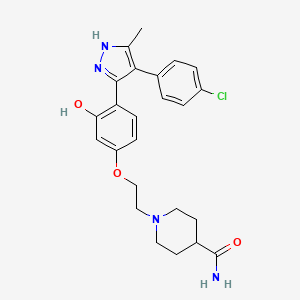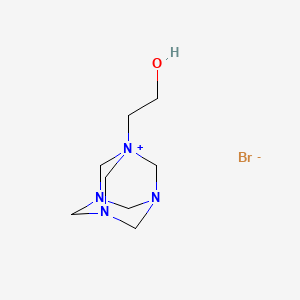
Y 11
Descripción general
Descripción
Y 11 es un compuesto que ha generado un interés significativo en varios campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Es conocido por su estabilidad y reactividad, lo que lo convierte en un valioso objeto de estudio en química, biología, medicina e industria.
Aplicaciones Científicas De Investigación
Y 11 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como catalizador en varias reacciones químicas debido a su estabilidad y reactividad.
Biología: this compound se estudia por su posible uso en imágenes biológicas y como agente de contraste en diagnósticos médicos.
Medicina: La investigación está en curso para explorar su uso en sistemas de administración de fármacos y como agente terapéutico para diversas enfermedades.
Industria: This compound se utiliza en la producción de materiales avanzados, como cerámicas y recubrimientos, debido a sus propiedades únicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Y 11 típicamente implica una serie de reacciones químicas que requieren condiciones precisas. Un método común incluye el uso de un proceso sol-gel, donde los precursores se mezclan y sufren reacciones de hidrólisis y condensación para formar una red similar a un gel. Esta red se seca y calcina para producir this compound en su forma deseada .
Métodos de producción industrial
En entornos industriales, this compound a menudo se produce utilizando reactores químicos a gran escala que permiten condiciones de reacción controladas. El proceso puede implicar el uso de altas temperaturas y presiones para garantizar la conversión completa de los reactivos al producto deseado. Los métodos de producción industrial están diseñados para maximizar el rendimiento y la pureza, al tiempo que minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
Y 11 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar diferentes óxidos, dependiendo de las condiciones de reacción.
Reducción: También se puede reducir usando agentes reductores específicos para producir diferentes productos.
Sustitución: this compound puede participar en reacciones de sustitución donde uno o más átomos en el compuesto son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen oxígeno, hidrógeno y varios ácidos y bases. Las condiciones de reacción, como la temperatura, la presión y el solvente, juegan un papel crucial en la determinación del resultado de estas reacciones .
Productos principales
Los productos principales formados a partir de las reacciones de this compound dependen del tipo específico de reacción y las condiciones bajo las que se lleva a cabo. Por ejemplo, las reacciones de oxidación pueden producir diferentes óxidos, mientras que las reacciones de reducción pueden producir varias formas reducidas de this compound .
Mecanismo De Acción
El mecanismo por el cual Y 11 ejerce sus efectos involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, this compound puede interactuar con proteínas y enzimas celulares, modulando su actividad y conduciendo a varios efectos fisiológicos. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación y el contexto específicos en los que se utiliza this compound .
Comparación Con Compuestos Similares
Y 11 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:
Óxido de itrio (Y2O3): Conocido por su alta constante dieléctrica y estabilidad térmica, utilizado en varias aplicaciones técnicas.
Ligandos de Schiff-Base: Estos compuestos tienen diversas aplicaciones en química de coordinación y campos biomédicos.
En comparación con estos compuestos, this compound destaca por su reactividad y estabilidad específicas, lo que lo hace adecuado para una gama más amplia de aplicaciones.
Propiedades
IUPAC Name |
2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXFHNNLMCUPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086639-59-9 | |
| Record name | 1086639-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





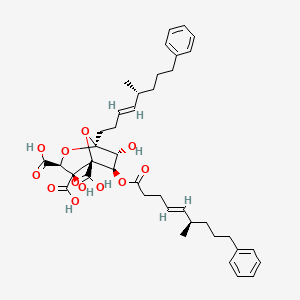
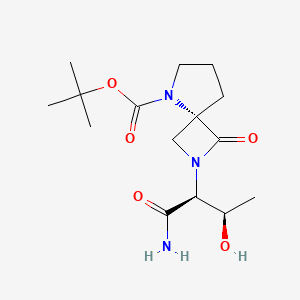

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
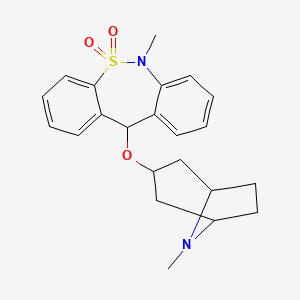
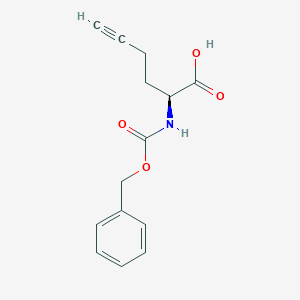
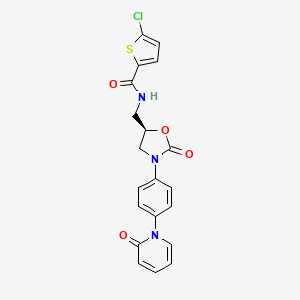
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
